

Stability issues of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide in solution

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Compound of Interest

4-(2-Oxopyrrolidin-1yl)benzenesulfonamide

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Technical Support Center: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** and why is its stability important?

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class.[1] Like other molecules in this class, it is investigated for a wide range of biological activities.[2] Some related structures have been evaluated as potential antimicrotubule agents for cancer therapy.[3][4] The stability of a compound in solution is a critical factor in pharmaceutical development, as it directly impacts its shelf-life, bioavailability, and efficacy.[5] Instability can lead to the degradation of the active pharmaceutical ingredient (API), compromising safety and therapeutic effectiveness.[5]

Q2: What are the primary functional groups in **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** that may be susceptible to degradation?

Troubleshooting & Optimization





The molecule contains two key functional groups that can be susceptible to degradation in solution:

- Sulfonamide (-SO₂NH₂-) group: This group can undergo hydrolysis, particularly under strong acidic or basic conditions, which can cleave the sulfur-nitrogen bond.
- Lactam (a cyclic amide) in the 2-oxopyrrolidinyl ring: The amide bond within the fivemembered ring is also susceptible to hydrolysis, which would open the ring. This process can be catalyzed by acids or bases.

Q3: What are the most common factors that can affect the stability of this compound in solution?

The stability of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** in solution can be influenced by several factors:

- pH: The rate of hydrolysis for both sulfonamide and lactam groups is often pH-dependent. Stability is typically highest within a specific, often neutral, pH range.[6]
- Temperature: Higher temperatures accelerate the rate of chemical degradation.
- Solvent/Buffer System: The choice of solvent and the ionic species within a buffer can influence degradation rates.
- Light: Photodegradation can occur if the molecule absorbs light at specific wavelengths, leading to the formation of photolytic degradation products.[8]
- Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation of the molecule.[9]

Q4: What are the likely degradation pathways for this molecule?

Based on its structure, two primary degradation pathways are plausible. Forced degradation studies are necessary to confirm these pathways experimentally.[7][10]

 Hydrolysis of the Lactam Ring: The amide bond in the pyrrolidinone ring can be hydrolyzed, leading to the formation of a gamma-aminobutyric acid (GABA) derivative.



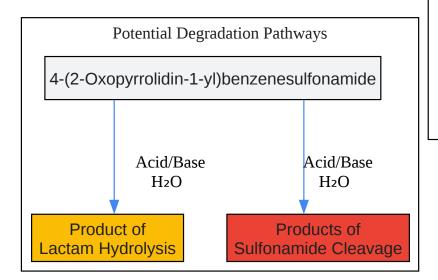




 Hydrolysis of the Sulfonamide Moiety: The C-S bond or S-N bond of the benzenesulfonamide group could be cleaved, separating the phenyl ring from the sulfonamide group or the pyrrolidinone moiety.

Below is a diagram illustrating these potential degradation points.



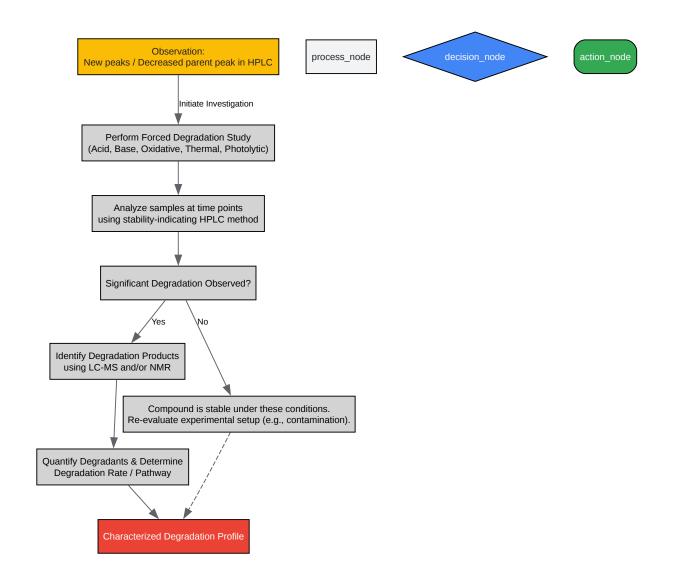


Stress Conditions

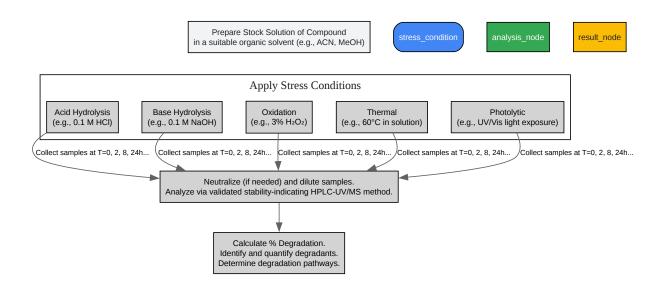
Stressors:

- pH (Acid/Base)
 - Temperature
- Oxidizing Agents
- Light (Photolysis)









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